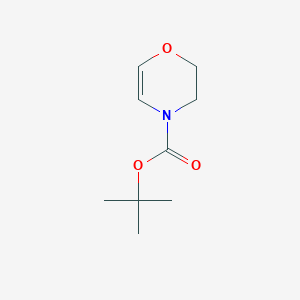

tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate

Übersicht

Beschreibung

tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate (CAS 1221347-27-8) is a heterocyclic compound with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol . It is widely used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound features a 1,4-oxazine ring system, a six-membered ring containing one oxygen and one nitrogen atom, substituted with a tert-butoxycarbonyl (Boc) protecting group. This group enhances stability and solubility, making the compound valuable for selective reactions . Storage recommendations specify sealing and refrigeration (2–8°C) to maintain integrity, indicating sensitivity to environmental conditions .

Wirkmechanismus

Target of Action

The primary target of 1-Boc-2,3-dihydro-[1,4]oxazine, also known as tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate or tert-butyl 2,3-dihydro-1,4-oxazine-4-carboxylate, is the mitochondrial membrane . The compound interacts with this target, leading to a loss in the mitochondrial membrane potential .

Mode of Action

The compound’s interaction with its targets results in significant changes. It causes a loss in the mitochondrial membrane potential in a concentration-dependent manner . This interaction leads to the activation of caspase-9 and -3, which cleave PARP-1 . It also activates caspase-8, which is involved in the extrinsic apoptotic pathway .

Biochemical Pathways

The affected pathways involve both intrinsic and extrinsic apoptotic pathways . The activation of caspase-9 and -3, which cleave PARP-1, is part of the intrinsic apoptotic pathway . The activation of caspase-8 is part of the extrinsic apoptotic pathway . These pathways lead to apoptosis, or programmed cell death .

Result of Action

The molecular and cellular effects of 1-Boc-2,3-dihydro-[1,4]oxazine’s action involve inducing apoptosis via both intrinsic and extrinsic pathways in human pancreatic cancer MIA-Pa-Ca-2 cells . This is achieved through a loss in the mitochondrial membrane potential and the activation of caspases .

Biologische Aktivität

Tert-butyl 2H-1,4-oxazine-4(3H)-carboxylate is a synthetic organic compound belonging to the oxazine class of heterocycles. Its unique structural features and potential biological activities make it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 185.22 g/mol. The compound features a tert-butyl group, which is known for its steric bulk and potential influence on biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups. The oxazine ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules such as enzymes and receptors. Additionally, the tert-butyl group may enhance lipophilicity, facilitating membrane permeability and bioavailability.

Biological Activities

Research indicates that compounds with oxazine structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Some oxazines have shown efficacy against bacterial and fungal strains.

- Anticancer Properties : Certain derivatives have been investigated for their potential to induce apoptosis in cancer cells.

- Enzyme Inhibition : The ability of oxazines to inhibit specific enzymes has been explored in various studies.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of several oxazine derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

- Anticancer Studies : In vitro studies have demonstrated that certain oxazine derivatives can induce cell cycle arrest and apoptosis in human cancer cell lines. This compound was tested alongside other compounds, revealing IC50 values indicative of moderate cytotoxicity against breast cancer cells .

- Enzyme Inhibition : Research involving enzyme assays showed that this compound can inhibit specific kinases involved in cancer progression. This inhibition was linked to the compound's structural features allowing it to fit into the enzyme's active site effectively .

Data Table: Biological Activities Overview

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis and Building Block:

tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate serves as an essential building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly in the synthesis of benzoxazine derivatives that exhibit diverse chemical properties. Its unique tert-butyl ester group enhances solubility and stability, making it suitable for various chemical reactions.

Reactivity:

The compound can undergo several types of reactions:

- Oxidation: Can be oxidized to form different derivatives.

- Reduction: Capable of undergoing reduction reactions to modify functional groups.

- Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions are crucial for developing new materials and compounds in chemical research.

Biological Applications

Pharmacological Potential:

Research indicates that this compound has potential applications in drug development. It has shown activity against various cancer cell lines, indicating its potential as an anticancer agent. The compound's interaction with mitochondrial membranes leads to significant biochemical changes, including inducing apoptosis through intrinsic and extrinsic pathways in cancer cells such as MIA-Pa-Ca-2 cells.

Mechanism of Action:

The primary target of this compound is the mitochondrial membrane. Its mode of action involves disrupting mitochondrial membrane potential, which is critical for cell survival. This disruption triggers apoptotic pathways that can be exploited for therapeutic purposes in cancer treatment.

Industrial Applications

Material Development:

In industrial settings, this compound is used in the development of advanced materials such as polymers and resins. Its chemical properties allow it to be incorporated into various formulations that require enhanced thermal stability and mechanical properties.

Data Table: Applications Overview

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Used in synthesizing benzoxazine derivatives |

| Biological Research | Potential anticancer agent | Induces apoptosis in pancreatic cancer cells |

| Material Science | Development of advanced polymers and resins | Enhances thermal stability and mechanical properties |

Case Studies

-

Anticancer Activity:

A study demonstrated that this compound effectively induced apoptosis in MIA-Pa-Ca-2 pancreatic cancer cells by altering mitochondrial function. This finding highlights its potential role as a therapeutic agent. -

Material Properties:

Research on polymer formulations incorporating this compound showed improved mechanical strength and thermal resistance compared to traditional materials, making it suitable for high-performance applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Oxazine Derivatives

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate and its analogs:

Detailed Analysis of Key Compounds

Brominated Analog: tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

- Structural Differences : Incorporates a bromine atom and a fused benzo ring, increasing molecular weight (314.17 g/mol ) and lipophilicity compared to the parent compound .

- Applications : Used in pharmaceutical synthesis for introducing halogenated aromatic motifs .

Carboxylic Acid Derivative: 3-(1,2-Oxazinan-2-yl)propanoic acid

- Functional Group: The propanoic acid substituent introduces carboxylic acid functionality, increasing polarity and aqueous solubility.

- Applications : Suitable for peptide coupling or polymer chemistry due to its reactive carboxyl group .

Boronic Acid Derivative: (4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid

- Unique Feature : The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in medicinal chemistry .

- Stability : Boronic acids are sensitive to hydrolysis, requiring anhydrous storage conditions.

Physicochemical and Stability Comparisons

- Solubility : The parent compound (this compound) exhibits moderate organic solvent solubility (e.g., dichloromethane, THF) due to the Boc group. Brominated and benzo-fused analogs show reduced aqueous solubility but enhanced lipid membrane permeability .

- Stability : The Boc group in the parent compound offers protection against nucleophilic attack, whereas boronic acid derivatives require careful handling to prevent decomposition .

Vorbereitungsmethoden

Preparation Methods

Direct Boc Protection of 1,4-Oxazine Derivatives

One of the most straightforward and high-yielding methods involves the reaction of 1,4-oxazine derivatives with Boc anhydride in the presence of a base and catalyst. For example, tert-butyl 6-bromo-2H-pyrido[3,2-b]oxazine-4(3H)-carboxylate was synthesized by reacting 6-bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine with Boc anhydride, using 4-dimethylaminopyridine (DMAP) as a catalyst and triethylamine as a base in dichloromethane solvent. The reaction was conducted at 0–40°C under nitrogen atmosphere for approximately 3.25 hours. The product was isolated by aqueous workup and purified through column chromatography, yielding a white solid with a 97% yield.

| Reagents | Conditions | Yield | Notes |

|---|---|---|---|

| 6-bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine | Boc anhydride, DMAP, triethylamine, DCM, 0–40°C, 3.25 h | 97% | High purity, mild conditions |

This method is notable for its efficiency, mild reaction conditions, and compatibility with sensitive functional groups, making it broadly applicable for similar oxazine derivatives.

Cyclization from β-Hydroxylaminoaldehydes via Organocatalysis

A more complex but enantioselective approach involves the synthesis of β-hydroxylaminoaldehydes, which then undergo cyclization to form oxazine rings. This method uses an organocatalytic 1,4-addition of N-tert-butyl (tert-butyldimethylsilyl)oxycarbamate to α,β-unsaturated aldehydes, following MacMillan’s protocol.

- Synthesis of N-Boc-O-TBS-protected hydroxylamine by silylation of commercially available N-Boc hydroxylamine.

- Enantioselective addition of this protected hydroxylamine to α,β-unsaturated aldehydes at low temperature (-20°C) in chloroform, catalyzed by a chiral imidazolidinone salt.

- Formation of β-hydroxylaminoaldehydes, which are then subjected to nucleophilic addition with alkynyl reagents to form propargyl alcohol intermediates.

- Subsequent oxidation and deprotection steps induce a 7-endo-dig cyclization, yielding 3,4-dihydro-1,2-oxazepin-5(2H)-ones, structurally related to 1,4-oxazines.

- Reductive cleavage and Boc deprotection afford 2,3-dihydropyridin-4(1H)-ones, which can be further transformed into oxazine derivatives.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Typical Yield | Functional Group Tolerance |

|---|---|---|---|---|

| Direct Boc protection with Boc anhydride | High yield, mild conditions, simple | Requires pure oxazine precursor | ~97% | Compatible with halogens, esters |

| Organocatalytic enantioselective synthesis | High stereoselectivity, diverse substituents | Multi-step, requires chiral catalyst | Moderate (55-95%) | Sensitive to moisture, temperature |

| Acylation of aminophenols | Simple, aqueous conditions | Limited to benzoxazine analogs | 70-79% | Suitable for phenol derivatives |

Summary and Recommendations

The direct Boc protection method using Boc anhydride, DMAP, and triethylamine in dichloromethane is the most efficient and straightforward approach for preparing tert-butyl 2H-1,4-oxazine-4(3H)-carboxylate derivatives, offering excellent yields and operational simplicity.

For enantioselective synthesis or introducing complex substituents, the organocatalytic route via β-hydroxylaminoaldehydes is highly valuable, albeit more involved and requiring careful control of reaction conditions.

Alternative acylation methods on aminophenol precursors provide useful synthetic strategies for related oxazine compounds and could be adapted for specific derivatives, though they are less directly applicable to the tert-butyl 1,4-oxazine carboxylate structure.

This detailed review consolidates the current state of knowledge on the preparation of this compound, offering practitioners multiple routes tailored to their synthetic goals and available resources.

Eigenschaften

IUPAC Name |

tert-butyl 2,3-dihydro-1,4-oxazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)13-8(11)10-4-6-12-7-5-10/h4,6H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUQKQQLAZLMFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.